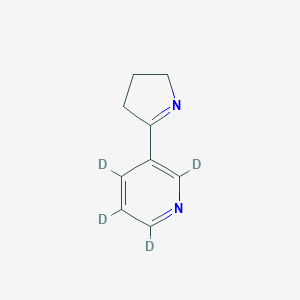

Myosmine-2,4,5,6-d4

Descripción general

Descripción

Myosmine-2,4,5,6-d4 is a deuterated form of myosmine, a naturally occurring alkaloid found in tobacco and other plants. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications, particularly in the study of nicotine metabolism and its effects on biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Myosmine-2,4,5,6-d4 involves the incorporation of deuterium atoms into the myosmine molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of myosmine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced catalytic processes. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and analytical applications .

Análisis De Reacciones Químicas

Chemical Reactions

Myosmine-2,4,5,6-d4 can undergo several types of chemical reactions:

- Oxidation this compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide [1, 10].

- Reduction The compound can be reduced to form dihydromyosmine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution this compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups. Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

-

Nitrosation Myosmine reacts with sodium nitrite (NaNO2) under acidic conditions to yield 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 3′-oximinomyosmine .

Reaction of Myosmine and NaNO2

Reactant Concentration Conditions Products Myosmine 5.5 mM 41 mM NaNO2, pH 1.5 or 3.57, 37°C HPB, 3′-oximinomyosmine

Biological Activity and Genotoxic Effects

- This compound interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system and has a low affinity for the α4β2 nAChR subtype.

- Myosmine can exert genotoxic effects in esophageal cells under conditions mimicking gastroesophageal reflux disease (GERD), leading to DNA damage.

- Myosmine can be nitrosated in vitro to produce pyridyloxobutylating species, the same intermediate formed in the metabolism of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone .

- Myosmine did not show evidence of in vivo nitrosation in rats treated with myosmine in the diet plus NaNO2 in drinking water .

- Myosmine can react with hydrogen peroxide, potentially explaining the in vivo formation of 3-pyridylacetic acid and other compounds .

Spectroscopic Data for 3′-Oximinomyosmine

The peak eluting was identified as 3′-oximinomyosmine (11) by the spectral properties .

Spectroscopic Data of 3′-Oximinomyosmine (11)

| Property | Value |

|---|---|

| UV Spectra | Similar to myosmine except for a bathochromic shift of about 5 nm |

| EI-MS | Molecular ion of m/z 175, base peak of m/z 158 (M – 17) |

| HRMS | C4H9N3O (calculated, 175.0745; found, 175.0762), C9H7N3 (calculated 158.0718, found 158.0713) |

| 1H-NMR | Four signals corresponding to a 3-substituted pyridine (9.23, 8.66, 8.40 and 7.50 ppm), two triplets at 2.77 ppm and 4.14 ppm, exchangeable signal at 11.70 ppm |

| 13C-NMR | Nine carbon signals, including signals for a 3-substituted pyridine (151, 148.5, 135, 128 and 123 ppm) |

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Myosmine-2,4,5,6-d4 serves as an important internal standard in the analysis of nicotine and its related compounds. The use of deuterated standards enhances the accuracy and reliability of quantification methods due to their similar chemical behavior to their non-deuterated counterparts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS techniques have been developed to quantify myosmine and other minor alkaloids in tobacco products. This compound is utilized in multiple reaction monitoring (MRM) methods to improve specificity and reduce background noise during analysis. The MRM transitions for myosmine and its deuterated form are crucial for accurate detection:

| Compound | Retention Time (min) | Quantitation MRM Transitions (m/z) |

|---|---|---|

| Myosmine | 6.20 | 146.1 → 118.1; 146.1 → 91.0 |

| This compound | N/A | 151.1 → 81; 151.1 → 109 |

These methods have been validated for their effectiveness in analyzing e-cigarette aerosols and other tobacco products .

Toxicological Studies

This compound has been employed in toxicological studies to understand the metabolic pathways of nicotine and its derivatives. The incorporation of stable isotopes like deuterium allows researchers to trace the fate of these compounds in biological systems.

Metabolic Fate Analysis

Research has shown that myosmine can undergo nitrosation under acidic conditions to form DNA adducts . By using this compound as a tracer in animal models or cell cultures, scientists can investigate how myosmine contributes to potential carcinogenic effects associated with tobacco use.

Pharmacological Research

The pharmacological implications of myosmine derivatives are being explored for their potential therapeutic applications.

Neuropharmacology

Studies indicate that myosmine may influence neurotransmitter systems due to its structural similarity to nicotine . Research involving this compound could elucidate its role in modulating neurotransmitter release or receptor activity.

Case Studies

Case Study 1: Analysis of E-Cigarette Components

A study developed an analytical method using this compound to assess nicotine and related alkaloids in e-cigarette aerosols. The method demonstrated high specificity and sensitivity due to the use of deuterated standards .

Case Study 2: Toxicity Assessment

In vitro studies have shown that myosmine can form harmful DNA adducts when nitrosated. Using this compound allowed researchers to track these reactions more accurately .

Mecanismo De Acción

Myosmine-2,4,5,6-d4 exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It mimics the action of nicotine, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for studying the addictive properties of nicotine and its impact on the brain .

Comparación Con Compuestos Similares

Myosmine: The non-deuterated form of Myosmine-2,4,5,6-d4.

Nicotine: Another alkaloid found in tobacco, structurally similar to myosmine.

Anabasine: A minor tobacco alkaloid with similar biological activity.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .

Actividad Biológica

Myosmine-2,4,5,6-d4 is a deuterated derivative of myosmine, a tobacco alkaloid. This compound has garnered attention in scientific research due to its potential biological activities and implications in nicotine metabolism and carcinogenesis. This article delves into the biological activity of this compound, including its mechanisms of action, metabolic pathways, and associated health effects.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHDN

- Molecular Weight : 150.21 g/mol

- CAS Number : 66148-17-2

- Structure : It is a pyridine derivative with deuterium substitutions at positions 2, 4, 5, and 6.

Myosmine exhibits several biological activities primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that myosmine has a low affinity for the α4β2 nAChR subtype, with a Ki value of approximately 3300 nM . This receptor interaction is crucial as it may influence neurotransmitter release and neuronal signaling pathways.

Genotoxic Effects

Research has shown that myosmine can exert genotoxic effects in esophageal cells under conditions mimicking gastroesophageal reflux disease (GERD), characterized by increased oxidative stress . The exposure to myosmine leads to DNA damage and potential carcinogenic outcomes.

Metabolism and Excretion

The metabolism of this compound has been studied in animal models. In Wistar rats administered varying doses (0.001 to 50 micromol/kg), it was observed that lower doses resulted in a higher percentage of radioactivity excreted in urine (86.2% at 0.001 micromol/kg) compared to higher doses (75.4% at 50 micromol/kg) . This suggests that dose-dependent factors significantly influence the metabolism and elimination of myosmine.

Case Studies and Research Findings

- Study on Nicotine Interaction :

- Carcinogenic Potential :

- Comparative Studies :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGWXJMIILTBS-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478555 | |

| Record name | Myosmine-2,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-17-2 | |

| Record name | Myosmine-2,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Myosmine-2,4,5,6-d4 in the context of the research article?

A1: The article focuses on synthesizing Nornicotine-2,4,5,6-d4 and its N′-nitroso derivative for research purposes. This compound is not the final product but a crucial intermediate in this synthesis. [] The researchers successfully synthesized this compound from pyridine-d5 through a multi-step process involving bromination, lithiation, esterification, condensation, and reduction. [] This deuterated Myosmine serves as a precursor for the final desired compound, Nornicotine-2,4,5,6-d4.

Q2: Can you elaborate on the process of converting this compound to Nornicotine-2,4,5,6-d4 as described in the research?

A2: The research paper details a straightforward reduction process to obtain Nornicotine-2,4,5,6-d4 from this compound. This involves using sodium borohydride, a common reducing agent, to selectively reduce the double bond in this compound, ultimately yielding the desired Nornicotine-2,4,5,6-d4. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.